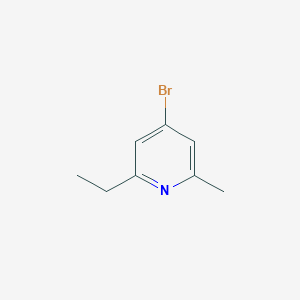

4-Bromo-2-ethyl-6-methylpyridine

Description

4-Bromo-2-ethyl-6-methylpyridine is a brominated pyridine derivative characterized by substituents at positions 2 (ethyl), 4 (bromo), and 6 (methyl) on the pyridine ring.

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

4-bromo-2-ethyl-6-methylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-3-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3 |

InChI Key |

WPUFFZAREAXVKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=C1)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) 2-Bromo-3-methylpyridine (CAS RN: 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Substituents : Bromine (position 2), methyl (position 3).

- Properties : Smaller steric profile compared to 4-Bromo-2-ethyl-6-methylpyridine. The bromine at position 2 enhances electrophilic substitution reactivity at positions 5 and 5. Safety data indicates hazards (R36/37/38) related to skin/eye irritation .

- Applications : Used in synthesizing agrochemicals and ligands for metal complexes .

(b) 6-Amino-3-bromo-2-methylpyridine (CAS RN: 42753-71-9)

- Molecular Formula : C₆H₇BrN₂

- Substituents: Bromine (position 3), methyl (position 2), amino (position 6).

- Properties: Melting point: 80–82°C. The amino group increases polarity, enhancing solubility in polar solvents. Reactivity is directed toward nucleophilic substitution at the bromine site .

(c) 4-Bromo-2-fluoro-6-methylpyridine (CAS RN: 884495-46-9)

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Reactivity Notes |

|---|---|---|---|---|

| This compound | C₈H₁₀BrN | Br (4), Et (2), Me (6) | Not reported | Steric hindrance slows nucleophilic substitution |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | Br (2), Me (3) | Not reported | High electrophilic reactivity at C5/C6 |

| 6-Amino-3-bromo-2-methylpyridine | C₆H₇BrN₂ | Br (3), Me (2), NH₂ (6) | 80–82 | Amino group directs nucleophilic attack |

| 4-Bromo-2-fluoro-6-methylpyridine | C₆H₅BrFN | Br (4), F (2), Me (6) | Not reported | Fluorine enhances oxidative stability |

Data compiled from

Preparation Methods

Brominating Agents and Conditions

N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C is a common brominating system. The reaction proceeds via radical intermediates, with yields ranging from 70–85%. Alternatively, elemental bromine (Br₂) in hydrobromic acid (HBr) at −5°C to 0°C achieves comparable yields (75–90%) but requires careful temperature control to minimize polybromination.

Key Reaction Parameters:

| Parameter | NBS Method | Br₂/HBr Method |

|---|---|---|

| Temperature (°C) | 0–25 | −5–0 |

| Solvent | Dichloromethane | HBr (48%) |

| Reaction Time (h) | 4–6 | 1–2 |

| Yield (%) | 70–85 | 75–90 |

Industrial-Scale Bromination

Continuous flow reactors enhance scalability by improving heat dissipation and reducing side reactions. For example, a patent (CN103086964A) describes bromination using bromine gas in a tubular reactor with a residence time of 15–30 minutes, achieving 92% yield at 65°C.

Diazotization and Bromination of 6-Amino-2-ethylpyridine

This two-step method converts 6-amino-2-ethylpyridine to the target compound via diazonium intermediate formation.

Diazotization

The amine group is treated with sodium nitrite (NaNO₂) in HBr at −10°C to 0°C, forming a diazonium salt:

Bromination

The diazonium salt undergoes bromodeamination using CuBr as a catalyst, yielding this compound. This method achieves 85–90% purity and 80% yield.

Optimization Insights:

-

Excess HBr (4:1 molar ratio to amine) minimizes byproducts.

-

Temperature control (<5°C) prevents diazonium decomposition.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable modular synthesis. A Suzuki-Miyaura reaction between 2-ethyl-6-methylpyridin-4-ylboronic acid and aryl bromides has been explored, though yields remain modest (50–65%).

Catalytic Systems

-

Pd(PPh₃)₄ in toluene/water (3:1) at 80°C.

-

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields to 70%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Direct Bromination | High yield, simplicity | Requires hazardous Br₂ | High |

| Diazotization | Selective, avoids polybromination | Multi-step, low-temperature demands | Moderate |

| Cross-Coupling | Modular, functional group tolerance | Costly catalysts, lower yields | Low |

Purification and Characterization

Crude products are purified via column chromatography (hexane/ethyl acetate, 4:1) or recrystallization (ethanol/water). Purity (>98%) is confirmed by:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-ethyl-6-methylpyridine, and what experimental conditions optimize yield?

- Answer : Two primary methods are reported:

- Nickel-catalyzed reductive coupling : Using 2-halomethylpyridines with Ni catalysts under inert conditions (e.g., THF solvent, 60–80°C) to achieve cross-coupling. This method is effective for introducing ethyl groups at the 2-position .

- Formaldehyde-ammonium chloride reaction : Reacting 4-bromo-6-methylpyridine derivatives with formaldehyde and ammonium chloride in ethanol under reflux. This route is suitable for introducing methanamine groups .

- Optimization tips: Control reaction temperature, use anhydrous solvents, and monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR spectroscopy : H NMR identifies methyl (δ 2.3–2.5 ppm) and ethyl groups (δ 1.2–1.4 ppm triplet, δ 2.6–2.8 ppm quartet). C NMR confirms bromine’s deshielding effect on the pyridine ring (C-Br at ~δ 120 ppm) .

- IR spectroscopy : Peaks at 650–750 cm (C-Br stretch) and 1550–1600 cm (pyridine ring vibrations) .

- Mass spectrometry : Molecular ion peak [M] at m/z 215 (calculated for CHBrN).

Q. How can researchers purify this compound post-synthesis?

- Answer : Recrystallization in ethanol or hexane-ethyl acetate mixtures is effective. Column chromatography (silica gel, 5–10% ethyl acetate in hexane) resolves impurities. Purity is confirmed via HPLC (>95% area) or melting point analysis .

Advanced Research Questions

Q. How do substitution patterns (bromo, ethyl, methyl) influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The 4-position bromine is sterically accessible for Pd-catalyzed reactions .

- Ethyl and methyl groups : Electron-donating effects stabilize the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at the bromine site .

- Experimental design : Use Pd(PPh) as a catalyst, KCO base, and DMF solvent at 100°C. Monitor regioselectivity via F NMR if fluorinated partners are used.

Q. What role does this compound play in enzyme inhibition studies?

- Answer : Pyridine derivatives with bromine and alkyl substituents are explored as CYP1B1 inhibitors. The ethyl group enhances lipophilicity, improving membrane permeability, while bromine allows further functionalization for structure-activity relationship (SAR) studies. For example, derivatives with C2 substituents show higher inhibitory activity (IC < 0.1 µM) .

- Methodological note : Use EROD assays to evaluate CYP1B1 inhibition. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes to the enzyme’s heme pocket .

Q. How can DFT calculations clarify the electronic properties and corrosion inhibition potential of this compound?

- Answer :

- DFT parameters : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to predict electron donation/acceptance. High HOMO density on the pyridine ring indicates corrosion inhibition via adsorption on metal surfaces .

- Validation : Correlate DFT results with electrochemical impedance spectroscopy (EIS) data. A lower energy gap (ΔE = LUMO–HOMO) correlates with higher inhibition efficiency .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies using similar methods?

- Contradiction : Yields range from 40% (Ni-catalyzed coupling) to 75% (formaldehyde-ammonium chloride route) .

- Resolution : Variability arises from:

- Catalyst purity (Ni catalysts degrade with moisture).

- Steric hindrance from ethyl/methyl groups slowing reaction kinetics.

Methodological Best Practices

- Synthesis : Prioritize Ni-catalyzed coupling for scalability, but switch to formaldehyde-based routes for functional group diversification .

- Characterization : Combine NMR and HRMS for unambiguous structural confirmation.

- Advanced applications : Pair experimental data (e.g., IC) with computational models (DFT, docking) to accelerate drug discovery or materials design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.